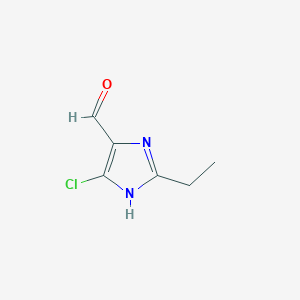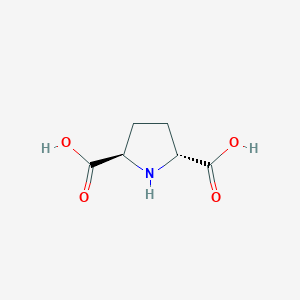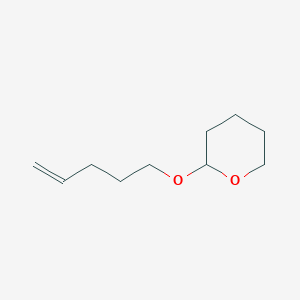![molecular formula C16H16O3 B1313123 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid CAS No. 17910-71-3](/img/structure/B1313123.png)
2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Quantum Chemical Studies and Biological Activities
- Quantum chemical studies have investigated the dissociation and dimerizations of substituted benzoic acids, including methoxy-substituted variants, revealing insights into their chemical behavior. Some benzohydroxamic acids, structurally related to methoxybenzoic acids, have shown inhibitory effects on mammalian ribonucleotide reductase and exhibited antineoplastic activity in leukemia-bearing mice, suggesting potential therapeutic applications (Sainsbury, 1975).
Thermal Degradation and Food Chemistry
- Research on the thermal degradation of ferulic acid, a compound structurally related to methoxy-substituted benzoic acids, has shown the formation of ether-linked phenolic products. This process suggests a mechanism for incorporating phenolic moieties into food macromolecules during cooking, indicating its relevance in food science and chemistry (Rizzi & Boekley, 1992).
Novel Compounds from Natural Sources
- Studies on natural sources like Stocksia brahuica have led to the isolation of new benzoic acid derivatives, including methoxy-substituted compounds. These findings expand our understanding of chemical diversity in nature and provide a basis for developing new chemical entities with potential applications in various fields (Ali et al., 1998).
Synthetic Approaches and Chemical Transformations
- Synthetic methodologies for O-desmethylangolensin analogues from methoxy-substituted benzoic acids have been described, showcasing the versatility of these compounds as precursors in organic synthesis. Such methods highlight the potential for developing new pharmacologically active compounds or materials (Hong & Lee, 2014).
Supramolecular Chemistry and Crystal Engineering
- Benzoic acid derivatives with methoxy groups have been utilized as supramolecular tectons for crystal engineering. Their ability to form hydrogen-bonded dimers and networks in crystalline structures demonstrates their potential applications in designing novel materials with specific properties (Kohmoto et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAQJSPEJNXRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440425 | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methoxyphenyl)ethyl]benzoic Acid | |
CAS RN |
17910-71-3 | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)
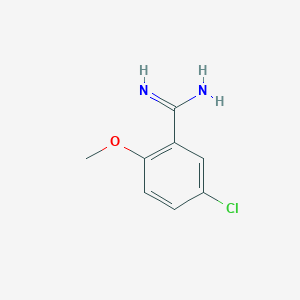

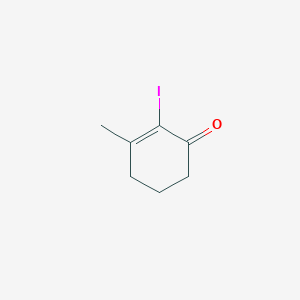
![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)

